molecular formula C13H19N3O B4758679 4-benzyl-N-methyl-1-piperazinecarboxamide CAS No. 652156-53-1

4-benzyl-N-methyl-1-piperazinecarboxamide

Cat. No. B4758679
CAS RN: 652156-53-1
M. Wt: 233.31 g/mol
InChI Key: RAFZURSHZOSXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including structures similar to 4-benzyl-N-methyl-1-piperazinecarboxamide, often involves specific reactions that aim to introduce various functional groups to the piperazine core. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated how varying substituents on the benzamide can significantly affect biological activity, highlighting the importance of structural modifications in the synthesis process (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure plays a crucial role in determining the properties and potential applications of chemical compounds. The study of different salts of the 4-(4-nitrophenyl)piperazin-1-ium cation prepared with aromatic carboxylic acids shows how the molecular assembly can vary significantly, affecting the overall properties of the compound (Prasad et al., 2022).

Chemical Reactions and Properties

Chemical properties of piperazine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis and evaluation of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 demonstrate how modifications to the core structure impact chemical reactions and biological activity (Cioffi et al., 2013).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. Studies on compounds like 1-benzhydryl-4-methanesulfonyl-piperazine elucidate the relationship between molecular conformation and physical properties, showcasing how the piperazine ring's chair conformation and bond angles around nitrogen atoms influence these characteristics (Naveen et al., 2007).

Chemical Properties Analysis

The chemical behavior of piperazine derivatives is affected by their structural components. For instance, the antibacterial activity of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine indicates how Schiff base formation and the presence of methoxy groups contribute to their reactivity and potential applications in medicinal chemistry (Xu et al., 2012).

properties

IUPAC Name

4-benzyl-N-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-13(17)16-9-7-15(8-10-16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFZURSHZOSXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586479
Record name 4-Benzyl-N-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

652156-53-1
Record name 4-Benzyl-N-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-N-methyl-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-benzyl-N-methyl-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-benzyl-N-methyl-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-benzyl-N-methyl-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-benzyl-N-methyl-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-benzyl-N-methyl-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.